カリコシン

概要

説明

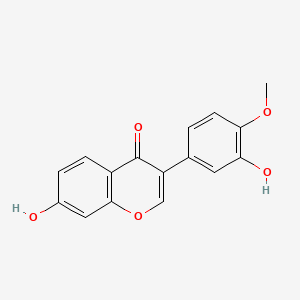

カリコシンは、O-メチル化イソフラボン、自然発生する有機化合物の一種です。 主に、ゲンゲ (Astragalus membranaceus) およびアカクローバー (Trifolium pratense) の根から単離されます 。 カリコシンは、抗炎症、抗酸化、抗腫瘍特性など、多様な生物活性があるため、注目を集めています .

科学的研究の応用

Calycosin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study isoflavone chemistry and its derivatives.

Biology: Investigated for its role in cellular processes, including apoptosis and cell cycle regulation.

Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and osteoporosis

Industry: Utilized in the development of cosmeceuticals for skin-lightening and anti-aging products.

作用機序

カリコシンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症: シクロオキシゲナーゼ-2 (COX-2) およびマトリックスメタロプロテアーゼ (MMP) の発現を阻害し、炎症を抑制します.

抗酸化: フリーラジカルを消去し、抗酸化酵素をアップレギュレートします.

抗腫瘍: PI3K/AKT および MAPK シグナル伝達経路を調節することにより、がん細胞のアポトーシスを誘導します.

類似の化合物との比較

類似の化合物

ホルモノネチン: カリコシンの前駆体、類似の生物活性を持つイソフラボンでもあります。

ダイゼイン: 抗炎症作用と抗酸化作用を持つもう1つのイソフラボンです。

ゲニステイン: 抗がん作用と抗酸化作用で知られています。

カリコシンの独自性

カリコシンは、その特有のヒドロキシル化パターンにより、その独自の生物活性に貢献しています。 複数のシグナル伝達経路を調節する能力により、治療研究における汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Calycosin interacts with several biomolecules and plays a significant role in biochemical reactions. It exhibits anti-oxidant properties, which are beneficial for neuroprotection .

Cellular Effects

Calycosin has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit melanogenesis . This anti-melanogenic effect was accompanied by decreased expression levels of microphthalmia-associated transcription factor (MITF), a key protein controlling melanin synthesis, and its target genes tyrosinase and tyrosinase-related protein-2 (TRP-2) in calycosin-treated cells .

Molecular Mechanism

Calycosin exerts its effects at the molecular level through several mechanisms. It has been found to block signaling pathways mediated by cAMP response element-binding protein (CREB) and p38 MAP kinase . The protein kinase A (PKA) inhibitor H-89 and p38 inhibitor SB203580 validated the premise that calycosin inhibits melanin synthesis and tyrosinase activity by regulating the PKA/CREB and p38 MAPK signaling pathways .

Temporal Effects in Laboratory Settings

Its anti-melanogenic and neuroprotective effects have been consistently observed in various studies .

Dosage Effects in Animal Models

Its anti-melanogenic efficacy was manifested by its ability to suppress body pigmentation and tyrosinase activity in zebrafish embryos .

Metabolic Pathways

It has been found to affect the PKA/CREB and p38 MAPK signaling pathways .

Transport and Distribution

It has been found to affect the localization and accumulation of MITF, a key protein controlling melanin synthesis .

Subcellular Localization

It has been found to affect the localization and accumulation of MITF, a key protein controlling melanin synthesis .

準備方法

合成ルートと反応条件

カリコシンは、ホルモノネチンからヒドロキシル化反応によって合成できます。 イソフラボン 3'-ヒドロキシラーゼは、NADPH、H+、および O2 を用いて、ホルモノネチンをカリコシンに変換する触媒作用を示します 。反応条件としては、通常、酵素の活性と安定性を確保するために、制御された環境を維持することが含まれます。

工業的生産方法

カリコシンの工業的生産では、通常、ゲンゲからの加水分解抽出が用いられます。 このプロセスには、固体と液体の比が 1:40 で、100% エタノールと 2.5 mol/L 塩酸を使用して、2 時間抽出することが含まれます 。 その後、高速逆流クロマトグラフィーを用いて化合物を精製し、純度 95.8%、回収率 85.9% を達成します .

化学反応の分析

反応の種類

カリコシンは、以下を含むさまざまな化学反応を受けます。

酸化: カリコシンは酸化されて、さまざまな誘導体を形成できます。

還元: 還元反応は、カリコシン上の官能基を修飾できます。

置換: 置換反応は、カリコシン分子に新しい官能基を導入できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。条件としては、通常、所望の反応経路を確保するために、制御された温度と pH レベルが用いられます。

主な生成物

これらの反応から生成される主な生成物には、さまざまなヒドロキシル化、メトキシル化、およびその他の置換されたカリコシンの誘導体が含まれ、それぞれが独自の生物活性を持っています。

科学研究への応用

カリコシンは、幅広い科学研究への応用があります。

化学: イソフラボン化学とその誘導体の研究におけるモデル化合物として使用されます。

生物学: アポトーシスや細胞周期調節など、細胞プロセスにおける役割について研究されています。

類似化合物との比較

Similar Compounds

Formononetin: A precursor to calycosin, also an isoflavone with similar biological activities.

Daidzein: Another isoflavone with anti-inflammatory and antioxidant properties.

Genistein: Known for its anti-cancer and antioxidant effects.

Uniqueness of Calycosin

Calycosin stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research .

特性

IUPAC Name |

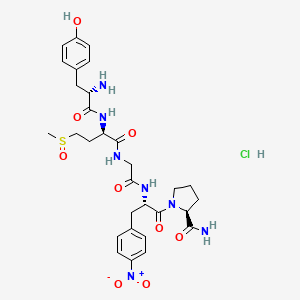

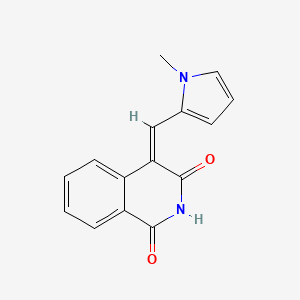

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174580 | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 1 mg/mL, clear, colorless | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

20575-57-9 | |

| Record name | Calycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20575-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does calycosin exert its anti-tumor effects?

A1: Calycosin exhibits anti-tumor effects via various mechanisms, including:

- Induction of apoptosis: Calycosin has been shown to promote apoptosis in different cancer cell lines, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This apoptotic effect is often associated with the modulation of Bcl-2 family proteins, caspases, and mitochondrial pathways.

- Inhibition of cell proliferation: Calycosin can suppress the proliferation of various cancer cells, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This anti-proliferative effect is often linked to cell cycle arrest and the downregulation of proliferation-related signaling pathways.

- Suppression of migration and invasion: Calycosin has been reported to inhibit the migration and invasion of breast cancer cells [], potentially by downregulating Foxp3 expression and its downstream targets, VEGF and MMP-9.

- Modulation of specific signaling pathways: Calycosin has been shown to modulate several key signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR pathway [, ], MAPK pathway [, ], and NF-κB pathway [, , ].

Q2: How does calycosin interact with estrogen receptors?

A2: Calycosin displays selective binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) []. Its actions can be estrogenic or anti-estrogenic depending on its concentration and the cellular context.

Q3: Does calycosin impact oxidative stress?

A3: Yes, calycosin has demonstrated antioxidant properties in various experimental models. It can protect against oxidative stress-induced cell death in cardiomyocytes [], astrocytes [], and renal tubular cells []. This protective effect is often associated with the activation of the Nrf2/HO-1 signaling pathway.

Q4: How does calycosin affect angiogenesis?

A4: Calycosin has been shown to promote angiogenesis in human umbilical vein endothelial cells and zebrafish embryos []. This pro-angiogenic effect is mediated, at least in part, through the upregulation of VEGF, VEGFR1, and VEGFR2 expression, as well as the activation of the MAPK signaling pathway.

Q5: Does calycosin impact inflammation?

A5: Yes, calycosin exhibits anti-inflammatory effects in various experimental models, including allergic inflammation [], colitis [], and meningitis [, ]. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q6: What is the molecular formula and weight of calycosin?

A6: The molecular formula of calycosin is C16H12O5, and its molecular weight is 284.26 g/mol.

Q7: How does cerebral ischemia-reperfusion injury affect the pharmacokinetics of calycosin?

A7: In a rat model of cerebral ischemia-reperfusion injury, calycosin levels were found to be elevated in both blood and brain tissue following administration of Huangqi Guizhi Wuwu Decoction, a traditional Chinese medicine formula containing calycosin [, ]. This suggests that cerebral ischemia-reperfusion injury may alter the distribution and elimination of calycosin.

Q8: What in vitro models have been used to study the effects of calycosin?

A8: Various in vitro models have been employed to investigate the biological activities of calycosin, including:

- Cancer cell lines: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, SK-BR-3) [, , , , ], lung cancer cell lines (CL1-0, CL1-0 GEMR) [], gastric cancer cell lines [], osteosarcoma cell lines (MG-63, U2-OS, 143B) [, ], colorectal cancer cell line (HCT-116) [].

- Primary cells: Primary bone marrow macrophages [], human umbilical vein endothelial cells (HUVECs) [], and neonatal rat cardiomyocytes [].

Q9: What animal models have been used to study the effects of calycosin?

A9: The following animal models have been used to investigate the effects of calycosin in vivo:

- Rodent models of disease: Rats with cerebral ischemia-reperfusion injury [, ], mice with TNBS-induced colitis [], mice with Angiostrongylus cantonensis-induced parasitic meningitis [], mice with diabetic kidney disease [], and obese mice with perivascular adipose tissue dysfunction [].

- Zebrafish embryos: Tg(fli1:EGFP) and Tg(fli1:nEGFP) transgenic zebrafish embryos have been used to study the effects of calycosin on angiogenesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1668159.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)